3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure with tert-butyl and methyl ester groups. This compound is notable for its unique structural configuration, which imparts specific chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of tert-butyl and methyl ester groups: These groups are introduced via esterification reactions using tert-butyl alcohol and methanol, respectively, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate: This compound shares the tert-butyl group and a similar bicyclic structure.
tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate: Another compound with a tert-butyl group and a related bicyclic framework.
Uniqueness
3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(7)9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
InChI Key |
QWMJCMSVCCQJRA-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.